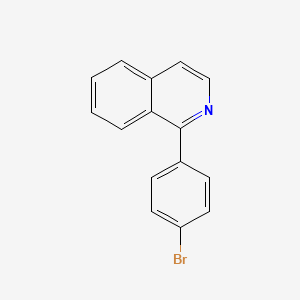

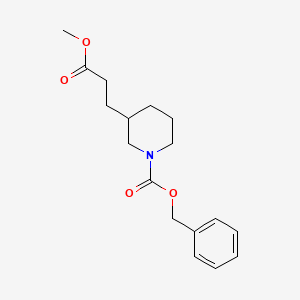

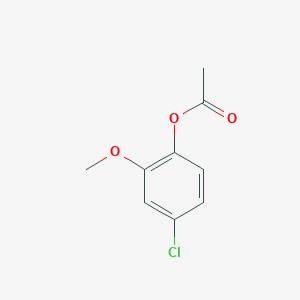

![molecular formula C9H10N2O B1500327 7-Metoxi-2-metil-1H-benzo[d]imidazol CAS No. 27077-75-4](/img/structure/B1500327.png)

7-Metoxi-2-metil-1H-benzo[d]imidazol

Descripción general

Descripción

7-Methoxy-2-methyl-1H-benzo[d]imidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . The benzimidazole moiety is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of substituted imidazoles has seen significant advances recently . These heterocycles are synthesized through regiocontrolled methods, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and have been the subject of recent research . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms, and future challenges .Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The exact physical and chemical properties of 7-Methoxy-2-methyl-1H-benzo[d]imidazole are not specified in the retrieved papers.Aplicaciones Científicas De Investigación

Potencial Terapéutico

Los compuestos que contienen imidazol, como el 7-Metoxi-2-metil-1H-benzo[d]imidazol, tienen una amplia gama de propiedades químicas y biológicas . Muestran diferentes actividades biológicas, como actividad antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .

Actividad Anticancerígena

Los derivados del benzimidazol se han estudiado intensamente como una nueva generación de agentes anticancerígenos . La presencia de un grupo metilo en la posición 5 (6) en el andamiaje del benzimidazol y la presencia de grupos donadores de electrones (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) aumentan significativamente la actividad anticancerígena .

Actividad Antimicrobiana

Los compuestos de benzimidazol, incluido el this compound, han mostrado un prometedor potencial antimicrobiano contra especies microbianas seleccionadas . Compiten con las purinas, una parte integral de la cepa bacteriana, lo que resulta en la inhibición de la síntesis de ácidos nucleicos y proteínas bacterianas .

Síntesis de Moléculas Funcionales

Los imidazoles sustituidos son componentes clave de las moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . Se enfatizan los enlaces construidos durante la formación del imidazol .

Síntesis de Cristales de Polímeros de Coordinación

El 2-Metilbenzimidazol se puede usar como un precursor clave para sintetizar benzimidazo [1,2- a ]quinolonas sustituidas . También se puede usar en la síntesis de cristales de polímeros de coordinación de transición de fase sólido-líquido reversible .

Síntesis de Complejos Ternarios

Los derivados del benzimidazol se pueden utilizar en la síntesis de complejos ternarios de metales de transición interna .

Direcciones Futuras

The future directions in the research and application of benzimidazole derivatives are promising. The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for developing new methodologies and exploring novel applications . The broad range of biological activities exhibited by benzimidazole derivatives underscores their potential in the development of new drugs .

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole derivatives, which include 7-methoxy-2-methyl-1h-benzo[d]imidazole, have been reported to show a broad range of biological activities . These activities suggest that they may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact nature of these interactions would depend on the specific target and the structure of the imidazole derivative.

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives , it can be inferred that they may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Pharmacokinetics

It’s noted that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, potentially enhancing their solubility and bioavailability .

Result of Action

The diverse biological activities of imidazole derivatives suggest that they can have a wide range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-methoxy-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-7-4-3-5-8(12-2)9(7)11-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLCJSGYACTDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662933 | |

| Record name | 4-Methoxy-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27077-75-4 | |

| Record name | 4-Methoxy-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

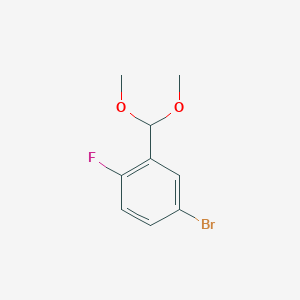

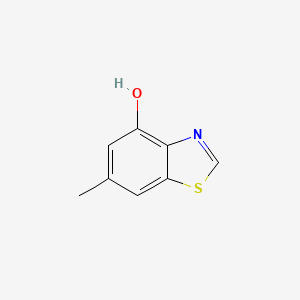

![1-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1500258.png)

![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)